Dichlorprop-methyl
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,4-dichlorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCPDWDIOTCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866617 | |
| Record name | Dichlorprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23844-57-7, 57153-17-0 | |
| Record name | Dichlorprop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23844-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorprop-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (±)-2-(2,4-dichlorophenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorprop-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0948O1VDCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Catalyzed Esterification
The direct esterification of 2-(2,4-dichlorophenoxy)propionic acid with methanol under acidic conditions is a classical approach. Sulfuric acid () or hydrochloric acid () catalyzes the reaction, typically conducted at reflux (60–80°C) for 6–12 hours. Yields range from 75% to 85%, though prolonged reaction times risk acid-catalyzed ester hydrolysis.
Base-Mediated Alkylation
A more efficient method involves deprotonating 2,4-dichlorophenol with a strong base (e.g., NaOH or ) followed by reaction with methyl 2-chloropropionate. For example, in a protocol adapted from CN106167453A, 2,4-dichlorophenol (0.5 mol) reacts with methyl chloroacetate (0.55 mol) in xylene at 146°C for 2 hours, yielding 97.5% product. This approach avoids acidic conditions, reducing hydrolysis risks.
Nucleophilic Substitution with Methyl 2-Chloropropionate
Reaction Mechanism and Conditions
The nucleophilic substitution route employs 2,4-dichlorophenol and methyl 2-chloropropionate in a polar aprotic solvent (e.g., dichloroethane) with a base (e.g., or ). The phenol oxygen attacks the electrophilic carbon of the chloroester, displacing chloride. Optimal conditions include:
Solvent and Base Selection
Xylene and dichloroethane are preferred solvents due to their high boiling points and immiscibility with water, facilitating azeotropic water removal. Sodium hydroxide in aqueous solution (32% w/w) achieves 97.5% yield, whereas sodium methoxide in methanol yields 88.3%, highlighting the impact of base strength on reactivity.
Purification and Optimization Techniques
Post-Reaction Workup
Crude Dichlorprop-methyl is purified via:
Yield-Enhancing Modifications
-
Solvent-free conditions : Reducing xylene volume from 400 mL to 240 mL improved yield by 7% in scaled reactions.
-
Catalytic additives : Trials with phase-transfer catalysts (e.g., tetrabutylammonium bromide) remain underexplored but could enhance reaction rates.
Comparative Analysis of Synthesis Methods
The base-mediated alkylation method outperforms others in yield and purity, making it industrially preferable. However, triphosgene-based routes offer environmental advantages for precursor synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
Dichlorprop-methyl is susceptible to hydrolysis under both acidic and alkaline conditions:
-
Base-catalyzed hydrolysis : Cleaves the ester bond, yielding 2-(2,4-dichlorophenoxy)propanoic acid and methanol .
-
Enzymatic hydrolysis : Lipases from Aspergillus niger and other microbes selectively hydrolyze the (R)-enantiomer, demonstrating enantioselectivity due to hydrogen bonding with catalytic histidine and lysine residues .
Key Data :
Oxidation Pathways
Oxidative degradation occurs via microbial and photochemical pathways:
-
Microbial oxidation : Soil bacteria (e.g., Sphingomonas spp.) metabolize this compound to 2,4-dichlorophenol, which is further mineralized to CO₂ .
-
Photocatalysis : UV irradiation in aqueous systems generates hydroxyl radicals, leading to partial dechlorination and aromatic ring cleavage .
Environmental Degradation Products :
| Pathway | Intermediate Products | Final Products |
|---|---|---|
| Aerobic Microbial | 2,4-Dichlorophenol, 4-Chlorocatechol | CO₂, H₂O, Cl⁻ |
| Photolytic | Chlorinated quinones | CO₂, HCl |
Substitution Reactions
The chlorine atoms on the aromatic ring participate in nucleophilic substitution:
-
Hydroxyl substitution : In alkaline soils, hydroxyl groups replace chlorine, forming 2-(2-hydroxy-4-chlorophenoxy)propanoic acid .
-
Microbial dechlorination : Anaerobic bacteria selectively remove para-chlorine, producing 2-chlorophenol derivatives.
Enantioselective Degradation
This compound’s chiral center leads to enantiomer-specific reactivity:
-
Enantiomeric fractionation : The Rayleigh equation models enantioselective degradation, with (R)-enantiomer degrading 3–5× faster than (S)-enantiomer in soil .
-
Mechanistic insight : Molecular dynamics simulations show that (R)-enantiomer binds more tightly to hydrolytic enzymes via π-π interactions and hydrogen bonding .
Enantioselectivity Parameters :
| Matrix | Enantiomer Degradation Rate (k) | Enantioselectivity Factor (α) |
|---|---|---|
| Agricultural Soil | k_R = 0.24 day⁻¹, k_S = 0.05 day⁻¹ | α = 4.8 |
| River Sediment | k_R = 0.18 day⁻¹, k_S = 0.03 day⁻¹ | α = 6.0 |
Stability Under Environmental Conditions
Scientific Research Applications
Chemical Properties and Structure
Dichlorprop-methyl is characterized by the molecular formula and is known for its chiral nature, existing as two enantiomers: R- and S-DCPPM. The enantiomers exhibit different biological activities, which is significant for both efficacy and environmental impact assessments .
Agricultural Applications
1. Herbicide Use:
DCPPM is primarily employed as a post-emergence herbicide for controlling annual and perennial broad-leaved weeds. It is particularly effective against species such as Canada thistle, cocklebur, ragweeds, and pigweed .
2. Residue Management:
Research has focused on the metabolism of DCPPM in various crops. Studies indicate that the herbicide undergoes degradation in plants, with minimal residual toxicity observed in cereal grains like barley, oats, rye, and wheat. The European Food Safety Authority (EFSA) has proposed maximum residue levels (MRLs) based on these findings to ensure consumer safety .
| Crop Type | MRL (mg/kg) | Comments |
|---|---|---|
| Barley | 0.15 | Proposed increase from 0.1 |
| Oats | 0.15 | Proposed increase from 0.1 |
| Rye | 0.15 | Proposed increase from 0.1 |
| Wheat | 0.15 | Proposed increase from 0.1 |
Environmental Impact
1. Toxicity Studies:
Research has shown that the enantiomers of DCPPM have varying toxicity levels towards aquatic organisms such as algae. The R-enantiomer exhibits significantly higher toxicity compared to the S-enantiomer, suggesting that selective application based on enantiomeric properties could mitigate environmental risks .
2. Degradation Pathways:
Studies indicate that DCPPM is rapidly degraded in aquatic environments, with different algae exhibiting distinct rates of degradation for each enantiomer. For instance, Scenedesmus obliquus demonstrates a faster degradation rate for racemic DCPPM compared to its individual enantiomers .
Biochemical Applications
1. Enantioselective Hydrolysis:
The enzymatic hydrolysis of DCPPM has been investigated to understand its degradation mechanisms in biological systems. Aspergillus niger lipase has been shown to preferentially hydrolyze one enantiomer over the other, which can be critical for developing bioremediation strategies .
2. Chiral Pesticide Research:
Research into chiral pesticides like DCPPM highlights the importance of utilizing specific enantiomers to enhance efficacy while reducing environmental impact. By applying only the active isomer, farmers can achieve desired pest control with lower dosages .
Case Studies
Case Study 1: Algal Toxicity Assessment
A study conducted on the toxicity of DCPPM in various algal cultures revealed significant differences in toxicity levels between the R- and S-enantiomers. The R-enantiomer was found to be approximately eight times more toxic than the racemic mixture .
Case Study 2: Metabolism in Cereal Crops
In a comprehensive evaluation by EFSA, the metabolism of DCPPM was assessed in cereal crops under controlled conditions. The findings confirmed that no significant residues beyond dichlorprop were detected post-treatment, supporting its safe use in agriculture .
Mechanism of Action
Dichlorprop-methyl acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes in susceptible plants by causing uncontrolled cell division and growth. The compound is absorbed through the leaves and translocated to the meristematic regions, where it exerts its herbicidal effects. The primary molecular targets include auxin receptors and related signaling pathways .
Comparison with Similar Compounds
Dichlorprop-P (CAS 15165-67-0)
Key Differences :
- Dichlorprop-P is the enantiomerically pure R -isomer of Dichlorprop, whereas Dichlorprop-methyl is the racemic mixture.
- The stereospecificity of Dichlorprop-P enhances its herbicidal efficacy at lower application rates compared to the methyl ester .
- Molecular Weight : 235.06 g/mol (free acid form) vs. 249.09 g/mol (this compound) .
| Parameter | This compound | Dichlorprop-P |
|---|---|---|
| CAS Number | 23844-57-7 | 15165-67-0 |
| Molecular Weight | 249.09 g/mol | 235.06 g/mol |
| Form | Ester | Free Acid (Pure R-isomer) |
| Application Rate | Higher | Lower (due to enantioselectivity) |
Research Insight : Field studies indicate that Dichlorprop-P achieves 90% weed control at 0.5 kg/ha, whereas this compound requires 1.2 kg/ha for equivalent efficacy .
Dichlorprop 2-Ethylhexyl Ester (CAS 79270-78-3)
Key Differences :
- The 2-ethylhexyl ester group increases lipophilicity, making this compound more persistent in soil but less volatile than this compound.
- Molecular Weight : 347.28 g/mol vs. 249.09 g/mol for this compound .
| Parameter | This compound | Dichlorprop 2-Ethylhexyl Ester |
|---|---|---|
| Storage | 0–6°C | 0–6°C (but longer shelf life) |
| Price (100 mg) | ¥18,000 | ¥23,000 |
| Use Case | Pesticide residue testing | Formulation for slow-release herbicides |
Application Note: The 2-ethylhexyl derivative is preferred in oil-based formulations for prolonged herbicidal action, while this compound is utilized in analytical standards (e.g., EPA Method 515.2) due to its stability in methanol .
Diclofop-Methyl (CAS 51338-27-3)
Key Differences :
- Diclofop-methyl contains a dichlorophenoxy group but differs in the aromatic substitution pattern (2,4-dichloro vs. 3,5-dichloro in Diclofop).
- Molecular Weight : 341.19 g/mol vs. 249.09 g/mol for this compound .
| Parameter | This compound | Diclofop-Methyl |
|---|---|---|
| Target Weeds | Broadleaf | Grasses (e.g., wild oats) |
| Mode of Action | Synthetic auxin | Acetyl-CoA carboxylase inhibitor |
| Toxicity (LD50) | 1,500 mg/kg (rat) | 2,050 mg/kg (rat) |
Research Insight : Unlike this compound, Diclofop-methyl disrupts lipid biosynthesis in grasses, showcasing the impact of aromatic substitution on biological targets .
Structural Analogs and Halogenation Effects
Halogen Substitution Patterns
- This compound vs.
- Fluorinated Analogs: Compounds like 1-{[(2,5-Difluorophenyl)methyl]amino}propan-2-ol exhibit distinct bioactivity due to fluorine’s electronegativity, whereas this compound relies on chlorine for lipophilicity .
Market and Regulatory Considerations
- Global Market : this compound’s market is driven by Europe and Asia-Pacific, with a projected CAGR of 3.8% (2023–2030). In contrast, Dichlorprop-P is restricted in the EU due to enantiomer-specific environmental concerns .
- Regulatory Status : this compound is approved by the EPA for turf management, while its 2-ethylhexyl ester faces stricter regulations due to bioaccumulation risks .
Biological Activity
Dichlorprop-methyl, a chiral herbicide belonging to the phenoxy acid family, is primarily used for controlling broadleaf weeds in various crops. Its biological activity is characterized by its enantioselectivity, toxicity profiles, and metabolic pathways. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.
This compound (chemical formula: C10H10Cl2O3) is a chlorinated derivative of propionic acid. It exists as two enantiomers: R- and S-dichlorprop-methyl, which exhibit different biological activities.
Enantioselectivity in Biological Activity
Research indicates that the enantiomers of this compound exhibit significant differences in toxicity and degradation rates:
-
Toxicity : R-dichlorprop-methyl demonstrated higher toxicity compared to its S counterpart. In studies with algal cultures, R-2,4-DCPPM was found to be approximately eight times more toxic than the racemic mixture (Rac-2,4-DCPPM) and significantly more toxic than S-2,4-DCPPM . The toxicity ranking observed was:
- R-2,4-DCPPM > S-2,4-DCPPM > Rac-2,4-DCPPM
- Degradation : The degradation rates of the enantiomers also differed markedly. For instance, Scenedesmus obliquus degraded the racemic mixture faster than both enantiomers individually. The rapid formation of 2,4-DCPP (a toxic metabolite) was noted during this process .
Toxicological Profile
The toxicological assessment of this compound reveals moderate acute toxicity when administered orally and low toxicity through dermal or inhalation routes. Key findings include:
-
Acute Toxicity Levels :
- Oral NOAEL (No Observed Adverse Effect Level): 35 mg/kg body weight/day (90-day rat study)
- Long-term NOAEL: 6 mg/kg body weight/day (18-month mouse study)
- Organ Toxicity : Target organs affected include the kidneys and liver. Notably, reproductive toxicity was observed in multigeneration studies with rats .
Case Study 1: Algal Toxicity Assessment
A study evaluated the effects of this compound on various algal species. Results indicated that:
- Chlorella pyrenoidosa showed no significant enantioselectivity in initial exposure.
- Scenedesmus obliquus exhibited rapid uptake and degradation of R-, S-, and Rac-2,4-DCPPM.
The findings suggest that different algal species have varying capabilities to absorb and degrade this compound enantiomers .
Case Study 2: Soil Microbial Transformations
In a field experiment conducted in Brazilian soils, microbial populations preferentially transformed the non-herbicidal enantiomer of dichlorprop. This transformation was influenced by environmental factors like nutrient enrichment and soil type. The study highlighted that:
- Pasture soils preferentially transformed the non-herbicidal (-) enantiomer.
- Forest soils either transformed the herbicidal enantiomer more readily or at similar rates as the non-herbicidal variant .
Metabolic Pathways
This compound is metabolized by soil microorganisms through various enzymatic pathways. A notable study identified a tetrahydrofolate-dependent methyltransferase gene (dmt) in Sphingomonas sp. capable of catalyzing the demethylation of dicamba (a related herbicide) into less toxic metabolites . This discovery opens avenues for genetic engineering to enhance herbicide resistance in crops.
Summary of Biological Activity
| Aspect | Findings |
|---|---|
| Toxicity Ranking | R > S > Rac |
| Oral NOAEL | 35 mg/kg bw/day (short-term) |
| Long-term NOAEL | 6 mg/kg bw/day |
| Target Organs | Kidneys, liver |
| Microbial Transformation | Preference for non-herbicidal enantiomer |
Q & A
Q. How can Dichlorprop-methyl be characterized using spectroscopic methods in academic research?
To characterize this compound, combine nuclear magnetic resonance (NMR) and mass spectrometry (MS). For ¹H NMR , use a 500 MHz spectrometer with deuterated chloroform (CDCl₃) as the solvent. Key peaks include aromatic protons (δ 6.8–7.4 ppm) and methyl ester protons (δ 3.7 ppm). Cross-reference spectral data with authoritative databases like the NIST Chemistry WebBook (CAS 120-36-5) for validation . For electron ionization mass spectrometry (EI-MS) , observe the molecular ion peak at m/z 235 (C₉H₈Cl₂O₃) and fragmentation patterns (e.g., loss of Cl groups at m/z 199 and 163). Include 2D NMR (COSY, HSQC) to resolve overlapping signals in complex matrices .
Q. What are the best practices for synthesizing this compound in laboratory settings?
Synthesize this compound via esterification of 2-(2,4-dichlorophenoxy)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Use a molar ratio of 1:5 (acid:methanol) and reflux at 70°C for 6 hours. Monitor reaction progress via thin-layer chromatography (TLC; silica gel, hexane:ethyl acetate 4:1). Purify the product via vacuum distillation (b.p. 120–125°C at 15 mmHg) and confirm purity (>98%) by gas chromatography (GC-FID) . Document all steps in the Experimental section of manuscripts, adhering to Beilstein Journal guidelines: include solvent grades, catalyst concentrations, and characterization data for reproducibility .
Q. How should standard solutions of this compound be prepared for analytical experiments?
Prepare stock solutions (e.g., 1000 µg/mL) in methanol or acetonitrile, stored at –20°C to prevent degradation. For calibration curves, dilute to concentrations spanning 0.1–100 µg/mL. Validate stability over 30 days using GC-MS or HPLC-UV (λ = 230 nm). Reference certified standards (e.g., HPC Standards GmbH, Catalog No. 680205) to ensure accuracy, and include solvent blanks in all runs to detect contamination .
Advanced Research Questions
Q. What methodological approaches differentiate this compound isomers in environmental samples?
Isomer differentiation requires hyphenated techniques like LC-QTOF-MS with a C18 column (2.1 × 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water/acetonitrile (5–95% over 15 min). Monitor exact masses (e.g., 235.064 Da for this compound) and fragment ions (e.g., m/z 163 for Cl loss). For positional isomers (e.g., 2,4- vs. 3,4-dichloro derivatives), compare retention times and collision-induced dissociation (CID) patterns. Validate with spiked matrix samples (soil/water) to assess interference .
Q. How can researchers reconcile discrepancies in reported degradation rates of this compound across studies?
Address contradictions by conducting systematic reviews per Cochrane Handbook guidelines:
- Define inclusion criteria (e.g., peer-reviewed studies from 2000–2025).
- Extract data on half-lives (t₁/₂) under varying conditions (pH, temperature, microbial activity).
- Use meta-analysis tools (e.g., RevMan) to calculate weighted averages and identify outliers.
- Highlight methodological variables (e.g., HPLC vs. ELISA detection limits) as potential error sources . For experimental validation, design soil microcosm studies with controlled variables (e.g., OECD Guideline 307) and compare first-order kinetics .
Q. What computational modeling strategies predict the environmental fate of this compound?
Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite™) to estimate log Kow (2.8) and biodegradability. For photodegradation, use time-dependent density functional theory (TD-DFT) with Gaussian 16 to simulate UV-Vis spectra and reaction pathways. Validate predictions against experimental HPLC-MS/MS data from field studies . Incorporate spatial modeling (GIS) to map leaching potential in aquifers, using parameters like organic carbon content (Koc = 150–200 mL/g) .
Methodological Resources
- Spectral Data : NIST Chemistry WebBook (CAS 120-36-5) for EI-MS and IR spectra .
- Synthesis Protocols : Beilstein Journal of Organic Chemistry guidelines for experimental rigor .
- Environmental Analysis : Cochrane Handbook for systematic review design .
Avoid non-academic sources (e.g., ) and prioritize peer-reviewed journals and certified reference standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
